Mercaptoethylguanidine dihydrobromide is a chemical compound with the molecular formula CHNS·2HBr. It is classified as a thiol and a guanidine derivative, known for its role as an inhibitor of nitric oxide synthase. This compound has garnered attention in pharmacological studies due to its potential therapeutic applications, particularly in the modulation of nitric oxide production in biological systems.
The synthesis of mercaptoethylguanidine dihydrobromide typically involves the reaction of aminoalkylisothiourea with appropriate reagents. One prominent method includes:
Technical details indicate that the process may involve intermediate steps where protective groups are added or removed to facilitate the formation of the desired thiol .
The molecular structure of mercaptoethylguanidine dihydrobromide features a guanidine group attached to a mercaptoethyl moiety.
Mercaptoethylguanidine dihydrobromide is primarily known for its role in inhibiting nitric oxide synthase, which is crucial in various physiological processes.
Technical details from studies indicate that this compound's ability to inhibit nitric oxide production can be quantified through assays measuring nitrite levels in biological samples .
The mechanism by which mercaptoethylguanidine dihydrobromide exerts its effects involves:
Data from pharmacological studies suggest that this modulation can have significant implications for conditions characterized by excessive nitric oxide production .
Relevant analyses indicate that proper handling and storage are essential for maintaining the integrity of this compound during research and application .
Mercaptoethylguanidine dihydrobromide has several scientific uses:
Mercaptoethylguanidine dihydrobromide (C₃H₁₁Br₂N₃S, MW 281.01 g/mol) represents a strategically designed molecule with dual therapeutic mechanisms targeting two critical pathways in inflammatory and oxidative stress pathologies [1] [3]. This small-molecule compound combines a guanidine moiety with a sulfhydryl group, enabling simultaneous inhibition of inducible nitric oxide synthase (iNOS) and scavenging of peroxynitrite (ONOO⁻) [3] [8]. With a documented purity of ≥98-99% and stability under recommended storage conditions (powder: -20°C for 3 years; 4°C for 2 years), MEG dihydrobromide has emerged as a valuable research tool in experimental models of inflammatory conditions [8] [9]. Its water solubility (up to 100 mM) facilitates in vivo administration in preclinical studies, contributing to its utility in investigating complex pathophysiological processes [3]. The compound's significance lies in its ability to simultaneously modulate interconnected pathways in the nitric oxide-peroxynitrite axis, making it pharmacologically distinct from single-mechanism inhibitors [10].
The development of Mercaptoethylguanidine dihydrobromide (CAS 32665-11-5) emerged during the late 20th century when researchers were intensively investigating the biological roles of nitric oxide (NO•) [1] [3]. Initial research focused on developing selective inhibitors for the three nitric oxide synthase (NOS) isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The inducible isoform (iNOS) was particularly intriguing due to its role in inflammation; unlike the constitutively expressed isoforms, iNOS produces sustained, high-output NO• in response to inflammatory stimuli, contributing to pathological conditions [3].
Early guanidine derivatives showed modest NOS inhibitory activity but lacked selectivity. The strategic incorporation of a thiol group (-SH) into the ethylguanidine structure yielded MEG, which demonstrated enhanced iNOS selectivity and revealed an unexpected secondary property: potent peroxynitrite scavenging [3] [8]. This discovery positioned MEG dihydrobromide as one of the first rationally designed dual-action agents targeting both NO• overproduction and its toxic derivative, peroxynitrite. Research published in the Journal of Neuroinflammation (2018) later confirmed this dual mechanism when MEG was employed as a pharmacological tool to dissect the eNOS/NO pathway in germinal matrix hemorrhage models [2].
Table 1: Historical Development Timeline of MEG Dihydrobromide
Time Period | Research Milestone | Significance |
---|---|---|
Late 1980s-1990s | Investigation of NOS isoforms | Differentiation of iNOS as a therapeutic target in inflammation |
Mid-1990s | Synthesis of guanidine derivatives | Identification of basic compounds with iNOS affinity |
Late 1990s | Development of thiol-containing analogs | Discovery of peroxynitrite scavenging capability |
2000s | Structural optimization | Enhanced selectivity for iNOS over other isoforms |
2010s-Present | Mechanistic validation in disease models | Confirmation of dual therapeutic action |
The molecular evolution of MEG dihydrobromide reflects intentional structural optimization. The ethyl linkage between the guanidine and thiol groups provides optimal spatial orientation for interacting with both iNOS and peroxynitrite [9]. The dihydrobromide salt form was developed to enhance solubility and bioavailability compared to the free base, facilitating its use in in vivo research [8]. NMR analyses consistently confirm the structural integrity of the compound across commercial sources, ensuring research reproducibility [8] [9]. The discovery of its anti-inflammatory properties, including direct inhibition of cyclooxygenase (COX) activity alongside radical scavenging, further expanded its research applications beyond nitric oxide pathway modulation [3] [9].
MEG dihydrobromide exhibits convergent pharmacology by simultaneously targeting two interconnected nodes in inflammatory cascades: iNOS enzyme activity and peroxynitrite-mediated damage. Its iNOS selectivity is particularly noteworthy, showing significantly greater potency against inducible NOS (IC₅₀ in low micromolar range) compared to constitutive isoforms (nNOS and eNOS) [3]. This selectivity is mechanistically attributed to the compound's interaction with the substrate-binding site of iNOS, which differs slightly in conformation from the other isoforms [1]. Through this inhibition, MEG effectively reduces pathological NO• overproduction during inflammation, as demonstrated in lipopolysaccharide-activated macrophage cultures where it decreased NO• production by 70-85% at concentrations of 10-100 μM [3].
The second arm of MEG's dual mechanism involves direct scavenging of peroxynitrite (ONOO⁻), a potent oxidant formed from the diffusion-limited reaction between NO• and superoxide anion (O₂•⁻) [3] [10]. Peroxynitrite induces cellular damage through protein nitration (3-nitrotyrosine formation), lipid peroxidation (4-hydroxynonenal adducts), and DNA strand breaks—hallmarks of inflammatory tissue injury [1] [2]. The thiyl group of MEG donates electrons to peroxynitrite, reducing it to less harmful species while forming relatively stable sulfur-centered radicals. This direct scavenging activity was confirmed through in vitro experiments where MEG prevented peroxynitrite-mediated dityrosine formation and α₁-antiproteinase inactivation with efficiency comparable to established scavengers like glutathione [3].
Table 2: Comparative iNOS Selectivity and Peroxynitrite Scavenging Efficiency
Pharmacological Activity | Experimental System | Key Findings | Reference |
---|---|---|---|
iNOS Inhibition | LPS-activated macrophages | >80% NO• reduction at 50μM; 10-fold selectivity over eNOS | [3] |
Peroxynitrite Scavenging | Chemical generation system | IC₅₀ 8.2μM for tyrosine nitration prevention | [3] |
COX Inhibition | Purified cyclooxygenase enzyme | 65% activity reduction at 100μM | [9] |
Hydroxyl Radical Scavenging | Deoxyribose degradation assay | 40% reduction at 100μM | [3] |
The therapeutic implications of this dual mechanism are substantial in experimental models of inflammation. In rodent colitis studies, MEG dihydrobromide (10 mg/kg intravenous, twice daily) significantly reduced diarrhea occurrence and body weight loss by simultaneously attenuating iNOS-mediated inflammation and peroxynitrite-induced epithelial damage [1]. Similarly, in germinal matrix hemorrhage research, MEG administration (1 mg/kg) helped delineate the role of iNOS-derived NO• in splenic inflammatory responses, establishing its utility as a pharmacological probe for pathway analysis [2]. The compound's ability to cross biological membranes allows it to access intracellular compartments where peroxynitrite formation occurs, enhancing its efficacy compared to non-cell-permeable scavengers [3] [10].
The research significance of MEG dihydrobromide extends beyond its direct biochemical effects. It serves as a critical experimental tool for distinguishing between the pathological contributions of iNOS versus other NOS isoforms and for dissecting the specific role of peroxynitrite in complex disease processes. When combined with isoform-specific inhibitors or peroxynitrite decomposition catalysts, MEG has helped establish that approximately 40-60% of inflammatory tissue damage in conditions like colitis and neurodegenerative models is attributable to peroxynitrite specifically, rather than NO• or superoxide alone [1] [2]. This mechanistic insight guides the development of next-generation dual-targeted therapeutics for conditions including inflammatory bowel disease, neurodegenerative disorders, and cardiovascular inflammation where the NO-peroxynitrite pathway plays a central role.
Table 3: Key In Vivo Research Findings with MEG Dihydrobromide
Disease Model | Species | Dosage Regimen | Primary Outcomes | Reference |
---|---|---|---|---|
Experimental Colitis | Male rats | 10 mg/kg i.v., b.i.d. | ↓ Diarrhea incidence, ↓ body weight loss, ↓ colon inflammation | [1] |
Germinal Matrix Hemorrhage | P7 rat pups | 1 mg/kg i.p. | Modulation of eNOS/NO pathway, ↓ splenic inflammation | [2] |
Esophageal Injury | Sprague-Dawley rats | 10 mg/kg/day i.p. ×5d | Ameliorated oxidative stress parameters, ↑ antioxidant enzymes | [1] |
Airway Infection (CF model) | Murine model | Not specified | Demonstrated anti-inflammatory effects mimicking human cystic fibrosis | [9] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0